
4-Amino-6-bromoisoquinolin-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-bromoisoquinolin-1-ol is a heterocyclic compound that belongs to the isoquinoline family It is characterized by the presence of an amino group at the 4-position, a bromine atom at the 6-position, and a hydroxyl group at the 1-position of the isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-bromoisoquinolin-1-ol can be achieved through several methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. For instance, 2-phenylethynyl benzyl azide can be treated with PdBr2, CuBr2, and LiBr in acetonitrile to yield 4-bromoisoquinoline
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of palladium-catalyzed cyclization reactions and subsequent functionalization steps can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
化学反応の分析
Types of Reactions
4-Amino-6-bromoisoquinolin-1-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group at the 1-position can be oxidized to form a carbonyl group, or reduced to form a methylene group.
Cyclization Reactions: The amino group at the 4-position can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Palladium Catalysts: Used in cyclization reactions to form the isoquinoline ring.
CuBr2 and LiBr: Used as co-catalysts in the cyclization reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Isoquinolines: Formed through nucleophilic substitution reactions.
Carbonyl Compounds: Formed through oxidation of the hydroxyl group.
Fused Ring Systems: Formed through cyclization reactions involving the amino group.
科学的研究の応用
4-Amino-6-bromoisoquinolin-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Amino-6-bromoisoquinolin-1-ol is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
4-Bromoisoquinoline: Lacks the amino and hydroxyl groups present in 4-Amino-6-bromoisoquinolin-1-ol.
6-Bromoisoquinolin-1-ol: Lacks the amino group at the 4-position.
4-Aminoisoquinolin-1-ol: Lacks the bromine atom at the 6-position.
Uniqueness
This compound is unique due to the presence of all three functional groups (amino, bromine, and hydroxyl) on the isoquinoline ring
特性
分子式 |
C9H7BrN2O |
|---|---|
分子量 |
239.07 g/mol |
IUPAC名 |
4-amino-6-bromo-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H7BrN2O/c10-5-1-2-6-7(3-5)8(11)4-12-9(6)13/h1-4H,11H2,(H,12,13) |
InChIキー |
HJEMNPBIYQTLGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=CNC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B13482733.png)
![Ethyl (1S,5R,6R)-3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13482741.png)
![N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride](/img/structure/B13482751.png)
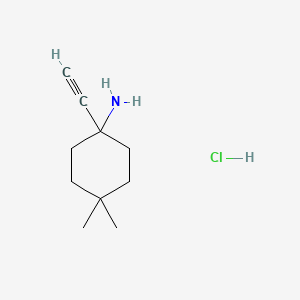


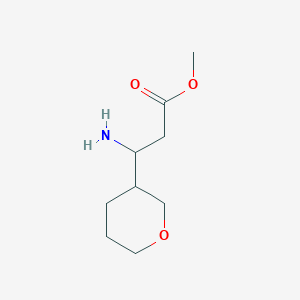
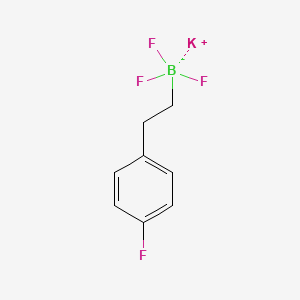
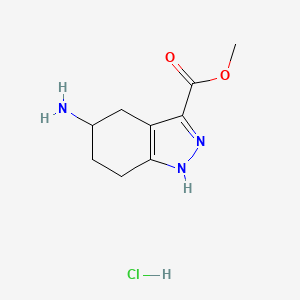
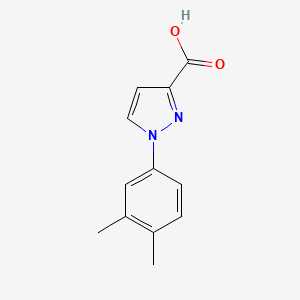
![2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13482811.png)
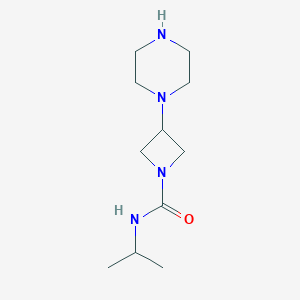
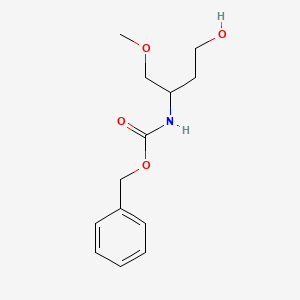
![1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13482827.png)
